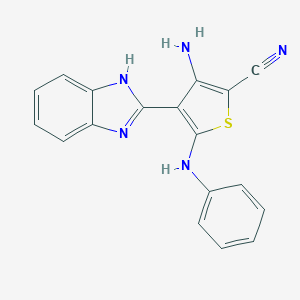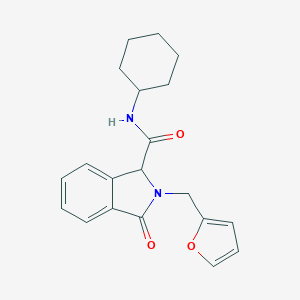![molecular formula C18H18ClN3O2S3 B292994 (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone](/img/structure/B292994.png)
(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone is a complex organic compound with a molecular formula of C18H19ClN3O2S3. This compound is characterized by its unique thieno[2,3-c]isothiazole core, which is functionalized with various substituents, including an amino group, a morpholinoethylsulfanyl group, and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]isothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]isothiazole ring system.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using amine reagents.
Attachment of the Morpholinoethylsulfanyl Group: This step involves the reaction of the thieno[2,3-c]isothiazole intermediate with a morpholinoethylsulfanyl reagent under suitable conditions.
Incorporation of the Chlorophenyl Group: The final step involves the coupling of the chlorophenyl group to the thieno[2,3-c]isothiazole core, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thieno[2,3-c]isothiazole core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles (amines, thiols)
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amines or reduced aromatic compounds
Substitution: Formation of halogenated or nucleophile-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may lead to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and other industrial processes.
Mechanism of Action
The mechanism of action of (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone: Similar structure but lacks the chlorophenyl group.
{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(4-methylphenyl)methanone: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
The presence of the chlorophenyl group in (4-amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(4-chlorophenyl)methanone imparts unique chemical and biological properties. This functional group can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H18ClN3O2S3 |
|---|---|
Molecular Weight |
440 g/mol |
IUPAC Name |
[4-amino-3-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-c][1,2]thiazol-5-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O2S3/c19-12-3-1-11(2-4-12)15(23)16-14(20)13-17(26-16)21-27-18(13)25-10-7-22-5-8-24-9-6-22/h1-4H,5-10,20H2 |
InChI Key |
XZXZPHPYNWDAIN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=C(C=C4)Cl)N |
Canonical SMILES |
C1COCCN1CCSC2=C3C(=C(SC3=NS2)C(=O)C4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-benzylidene-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292911.png)
![1-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-2-(2-chloroethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292913.png)
![6-amino-5-[(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)(4-chlorophenyl)methyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B292915.png)
![3-(4-bromophenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292917.png)
![3-(4-phenylphenyl)-5-thia-2,7,8,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),3,6,8,10,12,14-heptaene](/img/structure/B292918.png)

![4-[5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292922.png)
![3-anilino-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B292923.png)
![N-allyl-2-[(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292926.png)

![1-(4-Imino-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-methylthiourea](/img/structure/B292928.png)
![2-(2-chloroethyl)-3-methyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292932.png)
![3-Methyl-1-(4-phenylpiperazin-1-yl)-2-[2-(4-phenylpiperazin-1-yl)ethyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B292933.png)
![3-(4-chlorophenyl)-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B292934.png)
